Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Isopropylthiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
2-Isopropylthiazole-4-carbaldehyde is a substituted thiazole derivative that serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring a reactive aldehyde group appended to a biologically significant thiazole core, makes it a strategic starting point for the synthesis of complex molecules. The thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of FDA-approved drugs such as the H2 receptor antagonist Famotidine and the tyrosine kinase inhibitor Dasatinib[1]. The aldehyde functionality provides a versatile chemical handle for elaboration, enabling researchers to readily introduce diverse functional groups and build molecular complexity. This guide provides a comprehensive overview of its properties, synthesis, characterization, and applications, with a focus on its utility in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 133047-46-8 [2][3][4].
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key identifiers and physical characteristics of 2-Isopropylthiazole-4-carbaldehyde are summarized below.
| Property | Value | Source(s) |
| CAS Number | 133047-46-8 | [2][4] |
| Molecular Formula | C₇H₉NOS | [4] |
| Molecular Weight | 155.22 g/mol | [2][3][4] |
| IUPAC Name | 2-(propan-2-yl)-1,3-thiazole-4-carbaldehyde | [4] |
| Synonyms | 2-isopropyl-1,3-thiazole-4-carbaldehyde, 4-Formyl-2-isopropylthiazole | [4] |
| Canonical SMILES | CC(C)C1=NC(=CS1)C=O | [4] |
| InChI Key | NUEZKCPTDMEROB-UHFFFAOYSA-N | [4] |
Synthesis and Mechanistic Insight
The introduction of a formyl (aldehyde) group onto a thiazole ring is a key transformation for accessing this building block. While various methods exist for the synthesis of thiazole derivatives, a common and effective strategy for formylation of such electron-rich heterocyclic systems is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The causality behind this choice lies in the electrophilic nature of the Vilsmeier reagent, which is reactive enough to attack the electron-rich C5 position of the thiazole ring, but mild enough to avoid decomposition of the starting material. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by hydrolysis of the resulting iminium salt to yield the desired aldehyde. An alternative route involves the synthesis of the corresponding alcohol, 2-isopropylthiazole-4-methanol, followed by oxidation using a mild oxidizing agent like pyridinium chlorochromate (PCC) or a TEMPO-catalyzed system[5].
Workflow for Synthesis via Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow for aldehyde synthesis.
Exemplary Laboratory Protocol (Hypothetical)
This protocol is based on established Vilsmeier-Haack procedures for heterocyclic compounds[6]. Self-Validation Note: The progress of this reaction must be meticulously monitored by Thin Layer Chromatography (TLC) or LC-MS to ensure complete consumption of the starting material and prevent side-product formation.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve 2-isopropylthiazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Stir for 2-4 hours, monitoring the reaction by TLC.
-
Quenching and Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8. The resulting iminium salt will hydrolyze to the aldehyde. Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Isopropylthiazole-4-carbaldehyde.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following table outlines the expected signals in various spectroscopic analyses, based on the known chemical structure.
| Technique | Expected Characteristic Signals |
| ¹H NMR | ~9.9-10.1 ppm: Singlet, 1H (aldehyde proton, -CHO).~8.1-8.3 ppm: Singlet, 1H (thiazole ring proton, C5-H).~3.2-3.4 ppm: Septet, 1H (isopropyl methine, -CH(CH₃)₂).~1.3-1.4 ppm: Doublet, 6H (isopropyl methyl protons, -CH(CH₃)₂). |
| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon.~175 ppm: Thiazole C2 carbon.~150-155 ppm: Thiazole C4 and C5 carbons.~34 ppm: Isopropyl methine carbon.~23 ppm: Isopropyl methyl carbons. |
| FT-IR (cm⁻¹) | ~2820 & 2720: C-H stretch of the aldehyde.~1690-1710: Strong C=O stretch of the aldehyde.~1500-1600: C=N and C=C stretching of the thiazole ring. |
| Mass Spec (MS) | [M]+• or [M+H]⁺: Corresponding to the molecular weight of 155.22. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 2-Isopropylthiazole-4-carbaldehyde lies in its role as a versatile intermediate for creating novel therapeutic agents. The thiazole core is a proven pharmacophore, and the aldehyde group acts as a linchpin for diversification.
Strategic Importance of the Thiazole Scaffold
The thiazole ring is an isostere of pyridine and pyrimidine and can engage in hydrogen bonding and π-stacking interactions within biological targets. Its presence is associated with a wide range of biological activities, including:
-
Antifungal Activity: Thiazole derivatives have been synthesized and shown to possess potent anti-Candida activity, often targeting enzymes like lanosterol-C14α-demethylase, which is crucial for fungal cell membrane integrity[7].
-
Anticancer Activity: The scaffold is integral to novel inhibitors of key signaling pathways in cancer. For instance, derivatives have been developed as potent c-Met kinase inhibitors[8] and angiogenesis inhibitors[9], which are critical for halting tumor growth and metastasis.
-
Antimicrobial and Antioxidant Activity: Novel 2-hydrazinyl-4-arylthiazole analogues have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as promising antioxidant properties[10].
-
Anti-inflammatory and Anticonvulsant Activity: The versatility of the thiazole moiety has led to its incorporation into compounds with anti-inflammatory and anticonvulsant properties[1].
Synthetic Diversification Potential
The aldehyde group of 2-Isopropylthiazole-4-carbaldehyde is a gateway to a multitude of chemical transformations, allowing for the rapid generation of compound libraries for screening.
Caption: Diversification pathways from the core aldehyde building block.
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Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives, a common strategy in medicinal chemistry.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into various alkenes, allowing for the extension of carbon chains and the introduction of new functionalities.
-
Condensation Reactions: The aldehyde readily condenses with hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, which are themselves important pharmacophores[10][11].
-
Oxidation: Mild oxidation yields the corresponding 2-isopropylthiazole-4-carboxylic acid, a crucial precursor for synthesizing amides and esters, further expanding the accessible chemical space[8][9].
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Isopropylthiazole-4-carbaldehyde is not broadly available, general precautions for substituted thiazoles and aldehydes should be strictly followed. The compound should be treated as a potentially harmful and flammable substance.
-
GHS Hazard Statements (Anticipated): May be harmful if swallowed (Acute Toxicity, Oral), may cause skin and eye irritation, and may cause respiratory irritation[4][12][13]. As a liquid, it may also be flammable[14][15].
-
Personal Protective Equipment (PPE): Handle only in a well-ventilated area or a chemical fume hood. Wear appropriate protective gloves, chemical safety goggles, and a lab coat[12][13].
-
Handling: Avoid breathing vapors or mists. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[14][15].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Store locked up[13][15].
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[13].
References
-
Pharmaffiliates. (n.d.). CAS No : 133047-46-8 | Product Name : 2-Isopropylthiazole-4-carbaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61808, 2-Isopropyl-4-methylthiazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763192, 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde. Retrieved from [Link]
-
Chem-Impex International. (n.d.). 2-Isopropyl-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]
-
Birsan, C. I., et al. (2021). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 26(23), 7179. Retrieved from [Link]
-
Gomha, S. M., et al. (2017). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Letters in Organic Chemistry, 14(6), 420-428. Retrieved from [Link]
-
Cunico, W., et al. (2018). One-Pot Synthesis of 2-Isopropyl-3-benzyl-1,3-thiazolidin-4-ones and 2-Phenyl-3-isobutyl-1,3-thiazolidin-4-ones from Valine, Arenealdehydes and Mercaptoacetic Acid. Journal of the Brazilian Chemical Society, 29(10), 2165-2172. Retrieved from [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3046. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. Retrieved from [Link]
-
Boss Chemical. (n.d.). 2-Isopropyl-4-methyl Thiazole Cas 15679-13-7. Retrieved from [Link]
- Patel, S. K., et al. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. WO2003091230A1.
-
Chem-Impex International. (n.d.). 4-Isopropyl-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
-
Liu, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Retrieved from [Link]
-
Girish, Y. R., et al. (2014). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Bioorganic & Medicinal Chemistry Letters, 24(13), 2852-2857. Retrieved from [Link]
-
Zhao, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2261. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438. Retrieved from [Link]
-
Aggarwal, N., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(Propan-2-yl)-1,3-thiazole-4-carbaldehyde | C7H9NOS | CID 2763192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. www1.mscdirect.com [www1.mscdirect.com]
